100-Fold Gain in Notch1 Inhibitory Potency over Parental Analog Pso in Breast Cancer Stem Cells
1-Methoxyphaseollidin (1MP) demonstrates a substantial increase in Notch1 inhibitory potency compared to its structural precursor, 6-(3-methylbut-2-enyl) coumestrol (Pso). This gain is directly attributed to three key structural modifications: translocation of the isoprenyl moiety, removal of the carbonyl group, and introduction of a methoxy group at the 1-position. This finding underscores that the compound's specific architecture is non-negotiable for achieving high-potency Notch pathway inhibition [1].
| Evidence Dimension | Breast Cancer Stem Cell (BCSC) and Breast Cancer (BC) Cell Growth Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50: 300 nM |
| Comparator Or Baseline | 6-(3-methylbut-2-enyl) coumestrol (Pso) – Parental compound with an implied IC50 of approximately 30 µM (100-fold less potent) |
| Quantified Difference | ~100-fold more potent |
| Conditions | Cell culture models using ALDH+ and CD44+/CD24-/low BCSCs and BC cells. |
Why This Matters
For oncology research programs targeting Notch1-driven cancers, the 100-fold potency difference represents a critical threshold for in vivo efficacy and therapeutic window, making the specific substitution pattern of 1MP essential for lead optimization.
- [1] Kolluru, V., Pal, D., Baby, B., Alatassi, H., Sharma, A. K., Ankem, M., & Damodaran, C. (2017). Abstract 2903: 1-Methoxyphaseollidin: Novel gamma secretase inhibitor targeting notch-1 signaling in breast cancer stem cells. Cancer Research, 77(13_Supplement), 2903. View Source
